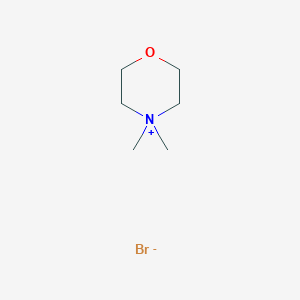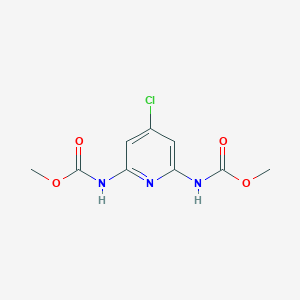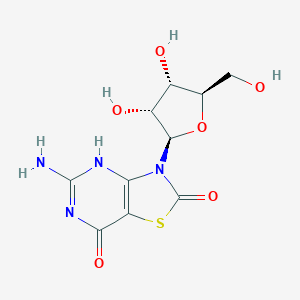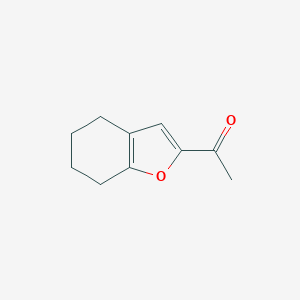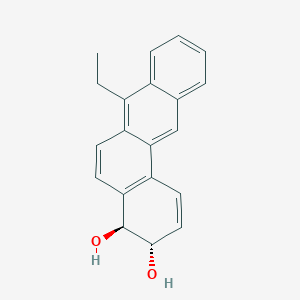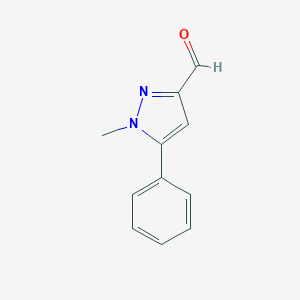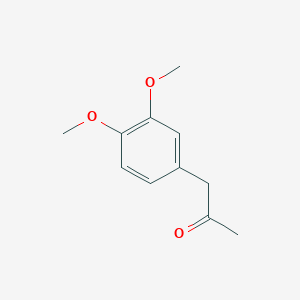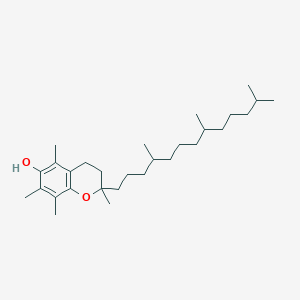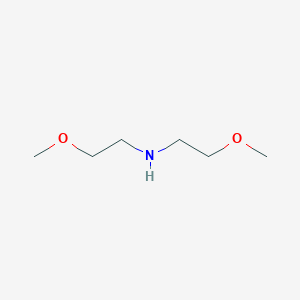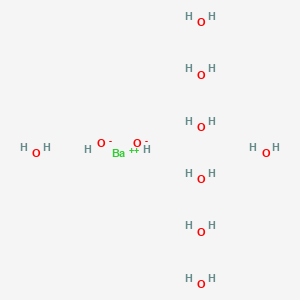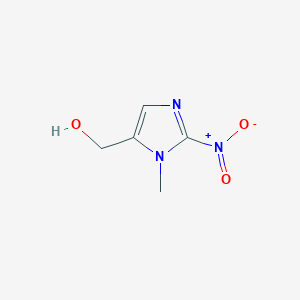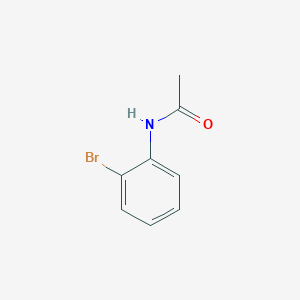
2'-Bromoacetanilide
Overview
Description
2’-Bromoacetanilide is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
This compound is a derivative of acetanilide, which is known to have analgesic and antipyretic properties . .
Mode of Action
2’-Bromoacetanilide is synthesized through a process known as bromoacetylation . This involves an electrophilic aromatic substitution reaction, where the bromine atom is introduced into the aromatic ring . The presence of the electron-withdrawing carbonyl group makes the benzene ring less nucleophilic, leading to monosubstitution .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 96.5-100.5°C and a boiling point of 346.8±25.0°C . It is slightly soluble in chloroform and methanol
Cellular Effects
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation
Molecular Mechanism
It is known to undergo bromination in the presence of acetic acid to afford 2,4’-dibromoacetanilide
Temporal Effects in Laboratory Settings
The compound is known to be stable under normal conditions . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Bromoacetanilide can be synthesized through the bromination of acetanilide. The process involves the following steps:
- Dissolve acetanilide in glacial acetic acid.
- Add bromine solution dropwise to the acetanilide solution while maintaining the temperature below 5°C to control the exothermic reaction.
- The reaction mixture is then poured into ice-cold water to precipitate the product.
- The crude product is purified by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of 2’-Bromoacetanilide follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromoacetanilide primarily undergoes electrophilic aromatic substitution reactions. The bromine atom on the phenyl ring can be further substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid is used to introduce additional bromine atoms, resulting in compounds like 2,4’-dibromoacetanilide.
Nitration: Nitric acid and sulfuric acid can be used to introduce nitro groups onto the phenyl ring.
Reduction: Catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Major Products:
- 2,4’-Dibromoacetanilide
- Nitro-substituted acetanilides
- Reduced acetanilides
Scientific Research Applications
2’-Bromoacetanilide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of bioactive compounds that can be tested for biological activity.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 4-Bromoacetanilide
- 2,4’-Dibromoacetanilide
- 2-Bromo-4’-fluoroacetanilide
- 2-Bromo-4’-methylacetanilide
Uniqueness: 2’-Bromoacetanilide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other brominated acetanilides. This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required.
Properties
IUPAC Name |
N-(2-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBKUOHHOWQHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210330 | |
| Record name | Acetamide, N-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-76-6 | |
| Record name | N-(2-Bromophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Bromoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for N-(2-Bromophenyl)acetamide?
A1: N-(2-Bromophenyl)acetamide has the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. [] The crystal structure reveals normal geometrical parameters, and the packing is influenced by intermolecular N—H⋯O hydrogen bonds. [] While specific spectroscopic data is not provided in the provided abstracts, researchers typically employ techniques like NMR, IR, and mass spectrometry to characterize this compound.
Q2: How is N-(2-Bromophenyl)acetamide utilized in the synthesis of indoles?
A2: N-(2-Bromophenyl)acetamide serves as a crucial starting material in the palladium-catalyzed synthesis of substituted indoles. [, ] The reaction involves a cross-coupling with ethylene under mild conditions, leading to the formation of regiochemically pure 4-, 5-, 6-, and 7-substituted indoles. [] This method offers a controlled and efficient route to access various indole derivatives, which hold significant importance in medicinal chemistry.
Q3: Can N-(2-Bromophenyl)acetamide be used to synthesize other heterocyclic compounds?
A3: Yes, N-(2-Bromophenyl)acetamide acts as a versatile building block for synthesizing a range of heterocyclic compounds. For instance, it is employed in the palladium-catalyzed synthesis of thieno[c]quinolines through coupling with ortho-formylarylboronic acids. [] This reaction highlights the utility of N-(2-Bromophenyl)acetamide in constructing diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.
Q4: Does N-(2-Bromophenyl)acetamide participate in any notable reactions involving metal-complex catalysis?
A4: Research demonstrates the application of N-(2-Bromophenyl)acetamide in palladium-catalyzed allylation reactions. [] When reacted with allyl acetate under conditions combining metal-complex and phase-transfer catalysis, alkylation occurs at the nitrogen atom. [] This reaction showcases the versatility of N-(2-Bromophenyl)acetamide in undergoing transformations mediated by metal catalysts.
Q5: How does the structure of N-(2-Bromophenyl)acetamide relate to its activity in enzymatic reactions?
A5: Studies on human arylamine N-acetyltransferases (NAT1 and NAT2) provide insights into the structural basis of substrate specificity. [] While not explicitly stated for N-(2-Bromophenyl)acetamide, the research highlights that subtle structural variations in substrates significantly influence their interaction with the enzyme's active site. [] This understanding is crucial for designing and optimizing molecules that interact with specific enzymes, such as those involved in drug metabolism or disease pathways.
Q6: Are there any known applications of N-(2-Bromophenyl)acetamide in the development of antidiabetic agents?
A6: While not directly used as an antidiabetic agent, research demonstrates the incorporation of N-(2-Bromophenyl)acetamide as a structural motif in more complex molecules with potential antidiabetic activity. For example, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl)acetamide (FA2) was investigated for its antidiabetic potential. [] Although this compound incorporates the N-(2-Bromophenyl)acetamide structure, the antidiabetic activity likely arises from the complex interplay of the entire molecule's structure, not solely from the N-(2-Bromophenyl)acetamide moiety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
